molecular formula C16H22ClN3O4S3 B11409109 N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B11409109
M. Wt: 452.0 g/mol
InChI Key: IJTXVSKUFZYJTB-UHFFFAOYSA-N
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Description

N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring substituted with chlorophenyl and ethylsulfonyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. The synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The chlorophenyl and ethylsulfonyl groups are introduced through substitution reactions.

    Final Functionalization: The diamine group is added in the final steps to complete the synthesis.

Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring cost-effectiveness.

Chemical Reactions Analysis

N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

N1-(4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine can be compared with other thiazole-based compounds, such as:

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: A related compound with a fused benzene ring.

    Sulfonyl-thiazoles: Compounds with similar sulfonyl substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22ClN3O4S3

Molecular Weight

452.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C16H22ClN3O4S3/c1-4-26(21,22)16-19-15(14(25-16)18-10-5-11-20(2)3)27(23,24)13-8-6-12(17)7-9-13/h6-9,18H,4-5,10-11H2,1-3H3

InChI Key

IJTXVSKUFZYJTB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCCN(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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